molecular formula C15H20FNO2 B1592933 4-Fluoro-2-(methylsulfonyl)nitrobenzene CAS No. 78228-02-1

4-Fluoro-2-(methylsulfonyl)nitrobenzene

Cat. No.: B1592933
CAS No.: 78228-02-1
M. Wt: 265.32 g/mol
InChI Key: XKVYRQNEOUBVQG-UHFFFAOYSA-N
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Description

4-Fluoro-2-(methylsulfonyl)nitrobenzene is an organic compound with the molecular formula C7H6FNO4S. It is characterized by the presence of a fluorine atom, a nitro group, and a methylsulfonyl group attached to a benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Fluoro-2-(methylsulfonyl)nitrobenzene is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of agrochemicals and specialty chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(methylsulfonyl)nitrobenzene typically involves the nitration of 4-fluorotoluene followed by sulfonation. The nitration process introduces the nitro group, while the sulfonation process adds the methylsulfonyl group. The reaction conditions often require the use of concentrated sulfuric acid and fuming nitric acid at controlled temperatures .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration and sulfonation steps but is optimized for large-scale production with enhanced safety measures and waste management protocols .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(methylsulfonyl)nitrobenzene is primarily related to its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various molecular targets. The methylsulfonyl group can enhance the compound’s solubility and stability .

Comparison with Similar Compounds

  • 4-Fluoro-2-nitrotoluene
  • 4-Fluoro-2-(methylsulfonyl)aniline
  • 4-Fluoro-2-(methylsulfonyl)benzoic acid

Comparison: 4-Fluoro-2-(methylsulfonyl)nitrobenzene is unique due to the combination of its functional groups, which confer specific reactivity and properties. Compared to 4-Fluoro-2-nitrotoluene, it has an additional methylsulfonyl group that enhances its solubility and stability. Compared to 4-Fluoro-2-(methylsulfonyl)aniline, it has a nitro group that allows for further functionalization through reduction reactions .

Properties

IUPAC Name

[8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c16-13-3-1-12(2-4-13)14(11-17)5-7-15(8-6-14)18-9-10-19-15/h1-4H,5-11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVYRQNEOUBVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CN)C3=CC=C(C=C3)F)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647049
Record name 1-[8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78228-02-1
Record name 1-[8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-2-(methylsulfonyl)nitrobenzene
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4-Fluoro-2-(methylsulfonyl)nitrobenzene
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4-Fluoro-2-(methylsulfonyl)nitrobenzene
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4-Fluoro-2-(methylsulfonyl)nitrobenzene
Reactant of Route 6
4-Fluoro-2-(methylsulfonyl)nitrobenzene

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